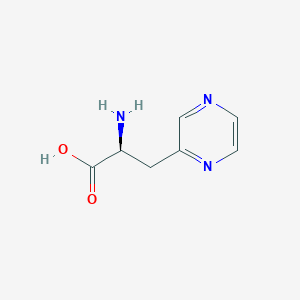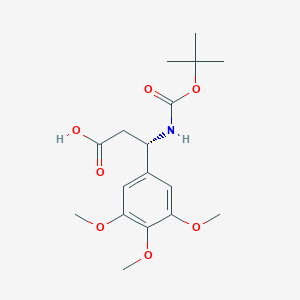
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trimethoxyphenyl group, making it a versatile molecule for synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative, which undergoes protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with 3,4,5-trimethoxybenzaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Large-scale production might also employ continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then interact with enzymes or receptors. The trimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid: Features a different protecting group, which may alter its reactivity and stability.
(3S)-3-{[(methoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid: Another variant with a different protecting group.
Uniqueness
The presence of the tert-butoxycarbonyl protecting group in (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid provides unique stability and reactivity characteristics, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C17H25NO7 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(9-14(19)20)10-7-12(22-4)15(24-6)13(8-10)23-5/h7-8,11H,9H2,1-6H3,(H,18,21)(H,19,20)/t11-/m0/s1 |
InChIキー |
ISCIGPDANVXFSU-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C(=C1)OC)OC)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C(=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



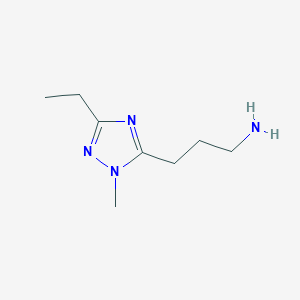
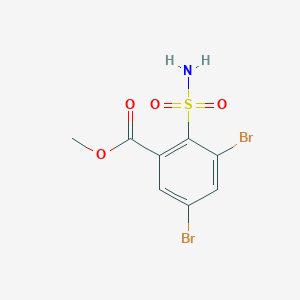
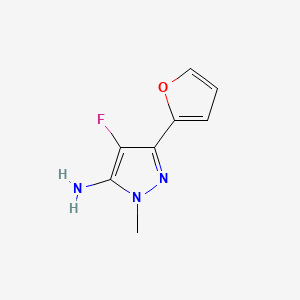

![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
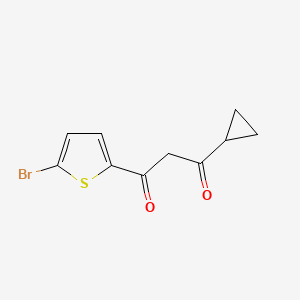
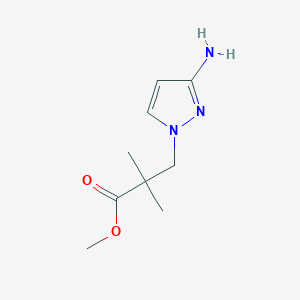
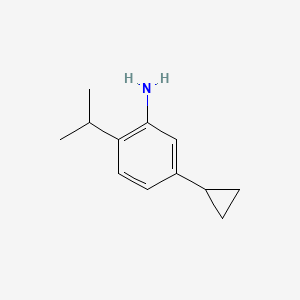

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
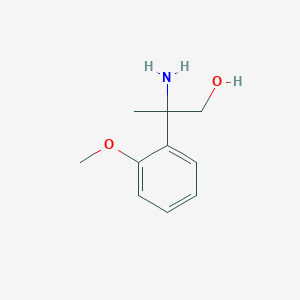
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
